molecular formula C25H20N4OS B3004483 N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1242867-11-3

N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

Cat. No. B3004483
CAS RN: 1242867-11-3
M. Wt: 424.52
InChI Key: PRQZICZVBTWPHX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide, also known as MNPA, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide exerts its effects through the inhibition of protein kinase CK1ε, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide binds to the ATP-binding site of CK1ε and inhibits its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide has several advantages for lab experiments, including its high potency and specificity for CK1ε inhibition. However, N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide also has limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide research, including the development of more stable and soluble analogs, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its effects on other signaling pathways and cellular processes. N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide also has potential applications in drug discovery, as it can be used as a tool compound to study the role of CK1ε in various diseases and cellular processes.

Synthesis Methods

N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide can be synthesized through a multi-step process starting with the reaction of 2-naphthol with 1-bromo-2-methylbenzene to form 2-methyl-1-(naphthalen-1-yl)benzene. This intermediate is then reacted with 2-chloropyrazine to form 2-(2-methylphenyl)-pyrazino[1,2-a]indole. The final step involves the reaction of this intermediate with thioacetic acid to form N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide.

Scientific Research Applications

N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. It has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. In addition, N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4OS/c1-17-7-2-5-12-21(17)27-24(30)16-31-25-23-15-22(28-29(23)14-13-26-25)20-11-6-9-18-8-3-4-10-19(18)20/h2-15H,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZICZVBTWPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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